molecular formula C24H22N4O3 B2879194 N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034467-79-1

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2879194
CAS No.: 2034467-79-1
M. Wt: 414.465
InChI Key: DAEYVWRHUYQNDJ-UHFFFAOYSA-N
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Description

The compound N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a structurally complex molecule featuring a benzo[c]isoxazole core linked via a carboxamide group to a 3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl ethyl moiety. The benzo[c]isoxazole group is associated with neuroprotective properties (e.g., AMPK modulation and zinc chelation), while the cinnolinone derivative may contribute to kinase interaction or metal-binding capabilities .

Properties

IUPAC Name

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c29-22-15-17-8-4-5-9-20(17)26-28(22)13-12-25-24(30)18-10-11-21-19(14-18)23(31-27-21)16-6-2-1-3-7-16/h1-3,6-7,10-11,14-15H,4-5,8-9,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEYVWRHUYQNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide involves intricate synthetic routes and specific reaction conditions.

  • Synthetic Routes:
    • The synthesis begins with the condensation of suitable aromatic amines with α,β-unsaturated ketones under acidic or basic conditions to form the core cinnoline structure.

    • Subsequent alkylation reactions introduce the ethyl side chain, followed by cyclization to form the isoxazole ring.

  • Reaction Conditions:
    • The reactions generally require anhydrous conditions to prevent hydrolysis.

    • Common solvents include dichloromethane, ethanol, and dimethylformamide.

  • Industrial Production Methods:
    • Industrial production methods may employ continuous flow processes to ensure high yields and purity.

    • Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:
    • Involves the addition of oxygen or removal of hydrogen.

    • Common oxidizing agents include potassium permanganate and chromium trioxide.

    • Products: Oxidized derivatives with potential modifications to the isoxazole and cinnoline rings.

  • Reduction:
    • Involves the addition of hydrogen or removal of oxygen.

    • Common reducing agents include sodium borohydride and lithium aluminum hydride.

    • Products: Reduced derivatives with possible alterations to the carbonyl groups.

  • Substitution:
    • Involves the replacement of a functional group with another.

    • Common reagents include alkyl halides and organometallic compounds.

    • Products: Substituted derivatives with variations in the aryl and heterocyclic rings.

Scientific Research Applications

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide finds applications in diverse scientific research areas:

  • Chemistry:
    • As a versatile building block in synthetic organic chemistry for constructing complex molecular architectures.

  • Biology:
    • Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Medicine:
    • Explored as a lead compound in drug discovery efforts for targeting specific enzymes and receptors.

  • Industry:
    • Utilized in the development of advanced materials with unique physicochemical properties.

Mechanism of Action

The mechanism by which N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide exerts its effects involves complex interactions at the molecular level:

  • Molecular Targets:
    • The compound may interact with enzymes, receptors, and ion channels.

    • Potential targets include kinases, proteases, and G protein-coupled receptors.

  • Pathways:
    • Modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation.

    • Influences gene expression and protein synthesis through binding to specific DNA sequences.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2G11 (N-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide)
  • Key Features: Shares the benzo[c]isoxazole-5-carboxamide core but replaces the cinnolinone group with an indole-derived ethylamine side chain.
  • Activity : Demonstrated neuroprotection in mouse models by reducing cerebral infarct size via AMPK phosphorylation and zinc chelation. It also mitigated oxidative stress and apoptosis in neuronal cultures .
  • Comparison: The indole moiety in 2G11 may enhance blood-brain barrier penetration compared to the bulkier cinnolinone group in the target compound. This structural difference could influence target selectivity and pharmacokinetics.
5-Neopentylisoxazol-3-yl Dimethylcarbamate (15l)
  • Key Features: Contains an isoxazol-3-yl carbamate group but lacks the benzo[c]isoxazole and cinnolinone systems.
  • Activity : Acts as a resistance-breaking acetylcholinesterase (AChE) inhibitor, suggesting the isoxazole ring plays a role in enzyme interaction .
  • Comparison : The carbamate group in 15l contrasts with the carboxamide in the target compound, which may alter hydrolytic stability and binding affinity to AChE or related targets.
Thiophene-Isoxazole Carboxamide Derivatives
  • Key Features : Includes compounds like 5-Chloro-N-(4-{(S)-5-[(5-chlorothiophene-2-carboxamido)methyl]-2-oxooxazolidin-3-yl} phenyl)-... (), which combine isoxazole, carboxamide, and thiophene groups.
  • Activity : These derivatives are designed for antimicrobial or anticancer applications, leveraging heterocyclic diversity for target specificity .
Quinolinecarboxamide Analogues
  • Key Features: Compounds such as 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide () feature a carboxamide-linked quinoline core.
  • Activity : Often target proteases or kinases due to their planar aromatic systems .
  • Comparison: The cinnolinone group in the target compound may offer unique hydrogen-bonding interactions compared to quinoline, influencing binding to kinase active sites.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Biological Target/Activity Reference
Target Compound Benzo[c]isoxazole + Cinnolinone Carboxamide, Phenyl Hypothesized neuroprotection
2G11 Benzo[c]isoxazole + Indole Carboxamide, Ethylamine AMPK activation, Neuroprotection
15l Isoxazol-3-yl Carbamate, Neopentyl Acetylcholinesterase inhibition
Thiophene-Isoxazole Deriv. Isoxazole + Thiophene Carboxamide, Chlorothiophene Antimicrobial/anticancer
Quinolinecarboxamide Quinoline Carboxamide, Dichlorophenyl Kinase/protease inhibition

Mechanistic and Pharmacokinetic Insights

  • Neuroprotective Potential: The target compound’s benzo[c]isoxazole group aligns with 2G11’s mechanism of AMPK modulation, but its cinnolinone moiety may introduce additional metal-chelating properties, akin to zinc-binding agents in .
  • Enzyme Inhibition : Unlike carbamate-based AChE inhibitors (e.g., 15l), the carboxamide linker in the target compound may reduce susceptibility to hydrolysis, extending its half-life .
  • Solubility and Bioavailability : The phenyl group in the target compound could limit aqueous solubility compared to thiophene-containing analogues (), necessitating formulation optimization .

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